(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride
Description
(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride is a secondary amine hydrochloride salt characterized by a sec-butyl (butan-2-yl) group and a benzyl moiety substituted with a methoxy group at the ortho position of the aromatic ring. Such compounds are typically used as pharmaceutical intermediates, fine chemicals, or research tools in medicinal chemistry .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-10(2)13-9-11-7-5-6-8-12(11)14-3;/h5-8,10,13H,4,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOKZDWSGDSVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride typically involves the reaction of butan-2-amine with 2-methoxybenzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for (Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The pharmacological and physicochemical profiles of arylalkylamine hydrochlorides are highly sensitive to substituent variations on the aromatic ring and alkyl chain. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: Chloro and fluoro substituents (e.g., 2-chloro-6-fluoro analog) increase molecular polarity and may enhance binding affinity to certain receptors due to electronegativity .
Steric Effects :
Stability and Handling
- Storage Conditions : Most analogs require standard storage (room temperature, dry environment), though specifics are often proprietary .
- Safety Data : While toxicity data are absent in the evidence, hydrochloride salts of similar amines typically necessitate handling under controlled conditions to prevent inhalation or dermal exposure .
Biological Activity
(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride is a chemical compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a butan-2-yl group linked to a 2-methoxyphenylmethylamine moiety, positions it as a valuable tool for studying various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₉ClN
- Molecular Weight : Approximately 229.74 g/mol
- Structural Features : The compound features a butan-2-yl group and a 2-methoxyphenylmethylamine moiety, contributing to its unique biological properties.
The biological activity of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride primarily involves its interaction with specific receptors and enzymes. It has been shown to selectively bind to the 5-HT₂C serotonin receptor , which plays a crucial role in mood regulation and appetite control. The binding affinity for this receptor suggests potential applications in treating mood disorders and obesity-related conditions.
Interaction with Serotonin Receptors
- 5-HT₂C Receptor : This receptor subtype is implicated in various physiological processes. The compound's agonistic activity at this receptor indicates its potential to modulate neurotransmitter systems, which could be beneficial in pharmacological contexts.
Biological Activity
Research indicates several biological activities associated with (Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride:
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, although further research is needed to confirm these effects.
- Anticancer Potential : Investigations into the compound's anticancer properties are ongoing, with initial findings indicating possible efficacy against certain cancer cell lines.
Case Studies and Research Findings
-
Serotonin Receptor Studies :
- A study demonstrated that (Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride acts as a selective agonist for the 5-HT₂C receptor, enhancing serotonin signaling pathways. This finding supports its potential use in developing treatments for depression and anxiety disorders.
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Pharmacological Evaluations :
- In pharmacological evaluations, the compound was tested for its ability to influence food intake and body weight in animal models. Results indicated a significant reduction in food consumption, highlighting its potential application in obesity management.
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Synthesis and Structure-Activity Relationship Studies :
- The synthesis of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride has been optimized through various organic reactions. Structure-activity relationship studies have shown that modifications to the phenyl ring can enhance receptor selectivity and potency.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride, a comparison with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (2-Methoxyphenyl)methylamine hydrochloride | C₁₂H₁₇ClN | Lacks butan-2-yl group; different pharmacological profile |
| (Butan-1-yl)[(3-methoxyphenyl)methyl]amine | C₁₃H₁₉NO | Different alkane chain; altered receptor interactions |
| (Butan-2-yl)[(4-methoxyphenyl)methyl]amine | C₁₂H₁₉ClN | Similar structure; varying side chain impacts on activity |
This comparative analysis highlights how variations in side chains or functional groups can significantly influence biological activity and pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
